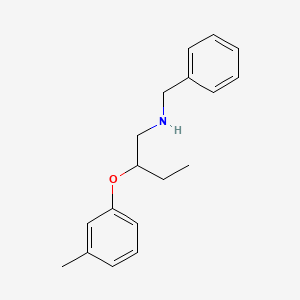

N-Benzyl-2-(3-methylphenoxy)-1-butanamine

Description

Properties

IUPAC Name |

N-benzyl-2-(3-methylphenoxy)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-3-17(20-18-11-7-8-15(2)12-18)14-19-13-16-9-5-4-6-10-16/h4-12,17,19H,3,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULGRYLJYCLOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNCC1=CC=CC=C1)OC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imine Formation and Hydrogenation

The classical method involves reacting benzaldehyde with the corresponding primary amine (in this case, 2-(3-methylphenoxy)-1-butanamine or its precursor) to form an imine intermediate. This step is generally performed in a solvent such as toluene or methanol at ambient or slightly elevated temperatures. Water formed during the condensation is often removed by azeotropic distillation to drive the reaction forward.

After imine formation, catalytic hydrogenation is carried out using palladium-based catalysts (e.g., Pd/C) under hydrogen atmosphere, typically at atmospheric pressure or slightly elevated pressure (up to 10 bar), to reduce the imine to the desired N-benzylamine. The reaction is monitored by gas chromatography (GC) to confirm completion and purity.

| Step | Conditions | Notes |

|---|---|---|

| Imine formation | Benzaldehyde + primary amine in toluene or methanol, 24°C, 6-12 hours | Water removed by azeotropic distillation or allowed to remain depending on solvent |

| Hydrogenation | Pd/C catalyst, H2 atmosphere, room temperature to 50°C, 3-5 hours | Atmospheric or elevated pressure (up to 10 bar) |

GC analysis typically shows high conversion rates (>90%) and purity of the N-benzylamine product.

N-Benzylation via Alkylation

An alternative method involves direct alkylation of the corresponding amine with benzyl bromide in the presence of a base such as triethylamine. This nucleophilic substitution is carried out in dry acetonitrile or dichloromethane under inert atmosphere at elevated temperatures (around 70°C). The reaction proceeds until the starting amine is consumed, followed by workup involving aqueous extraction and solvent removal.

$$

\text{R-NH}2 + \text{BnBr} \xrightarrow[\text{Et}3\text{N}]{\text{MeCN}, 70^\circ C} \text{R-NH-Bn} + \text{Et}_3\text{N}\cdot HBr

$$

Where R-NH2 is the primary amine precursor (e.g., 2-(3-methylphenoxy)-1-butanamine).

Synthesis of the 2-(3-methylphenoxy)-1-butanamine Precursor

The 3-methylphenoxy substituent is typically introduced via nucleophilic substitution of a suitable halogenated butanamine derivative with 3-methylphenol or its derivatives under basic conditions. This step may precede the N-benzylation or imine formation.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Imine formation + hydrogenation | Benzaldehyde + primary amine + Pd/C catalyst | Room temp, 3-6 h, atmospheric or elevated H2 pressure | High selectivity, mild conditions | Requires hydrogenation setup |

| N-Benzylation via alkylation | Primary amine + benzyl bromide + Et3N | 70°C, 3-5 h, inert atmosphere | Straightforward, no hydrogen needed | Possible side reactions, base-sensitive substrates |

| Multi-component Ugi reaction | Amine + aldehyde + isonitrile + acid | Solution phase, multiple steps | Structural diversity, one-pot synthesis | More complex, requires purification |

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(3-methylphenoxy)-1-butanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The benzyl and methylphenoxy groups can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Benzyl-2-(3-methylphenoxy)-1-butanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(3-methylphenoxy)-1-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-Benzyl-2-(3-methylphenoxy)-1-butanamine and related compounds:

Key Observations:

- Substituent Diversity: Unlike this compound, compounds like and incorporate directing groups (hydroxy-tert-butyl, boronate) that enhance reactivity in catalytic processes. The bromopyridyl group in facilitates halogen-bonding interactions critical for kinase inhibition in Tirbanibulin.

Pharmacological and Catalytic Potential

- Catalytic Applications: The aryl ether in this compound could mimic the role of benzodioxolyl groups in , but with altered electronic properties due to the methyl substitution.

- Therapeutic Analogies: While is a key intermediate in antitumor agent synthesis, the methylphenoxy group in the target compound may confer selectivity for serotonin or adrenergic receptors, similar to MBDB’s interaction with monoamine transporters .

Biological Activity

N-Benzyl-2-(3-methylphenoxy)-1-butanamine is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound consists of a benzyl group, a 3-methylphenoxy moiety, and a butanamine chain. The structural formula can be represented as follows:

The unique combination of these functional groups contributes to its distinctive chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or a receptor modulator , influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in pathways related to inflammation and pain.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, modulating signaling pathways involved in cellular responses.

Anti-inflammatory and Analgesic Properties

Research has indicated that this compound exhibits potential anti-inflammatory and analgesic effects. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting its utility in treating inflammatory conditions.

Case Studies

- Study on Pain Models : In animal models of acute pain, administration of this compound resulted in significant pain relief compared to control groups, demonstrating its analgesic potential.

- Inflammation Models : In models simulating chronic inflammation, the compound reduced swelling and tissue damage, indicating its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Benzyl-2-(3-methoxyphenoxy)-1-butanamine | Methoxy substitution | Potentially different biological activity due to methoxy group |

| N-Benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide | Chlorine substitution | Enhanced reactivity due to electronegative chlorine |

| N-Benzyl-2-(3-methylphenoxy)acetamide | Acetamide chain | Different pharmacokinetics due to acetamide structure |

This compound stands out due to its longer carbon chain compared to acetamide derivatives, which may influence its absorption and distribution characteristics.

Q & A

Q. What are the optimized synthetic routes for N-Benzyl-2-(3-methylphenoxy)-1-butanamine, and how can purity be ensured during preparation?

The synthesis typically involves nucleophilic substitution between a benzylamine derivative and a halogenated phenoxybutane precursor under basic conditions (e.g., NaOH or K₂CO₃). For example, analogous compounds like N-[2-(3,5-dimethylphenoxy)ethyl]-2-butanamine are synthesized by reacting 3-methylphenol derivatives with chloroethylamine intermediates, followed by coupling with butanamine . Purification via column chromatography or recrystallization is critical to achieve >95% purity, as impurities from incomplete substitution or side reactions (e.g., over-alkylation) can skew downstream biological assays .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Standard characterization includes:

- ¹H/¹³C NMR : To confirm the benzyl, phenoxy, and butanamine moieties. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methylene groups adjacent to the amine (δ 2.5–3.5 ppm) .

- HPLC-MS : For molecular weight verification (expected m/z ~285–300 g/mol) and purity assessment .

- FT-IR : To identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the phenoxy group) .

Q. How should researchers select appropriate solvents for solubility testing of this compound?

The compound’s solubility is influenced by its amphiphilic structure. Polar aprotic solvents (e.g., DMSO, DMF) are ideal for initial dissolution, while aqueous buffers (pH 7.4) may require co-solvents like ethanol (<10% v/v) for biological assays. Solubility data for similar amines (e.g., N-[3-(benzyloxy)benzyl]-2-butanamine hydrochloride) suggest moderate lipophilicity (logP ~3–4), requiring optimization for in vitro applications .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Competing alkylation at the benzylamine’s nitrogen versus oxygen in the phenoxy group can occur. To favor N-alkylation:

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, pKa) for this compound?

Discrepancies often arise from measurement conditions (e.g., solvent polarity, pH). For example:

- logP : Experimental values (e.g., shake-flask method) may differ from computational predictions (e.g., PubChem’s XLogP3). Validate using multiple techniques, such as reverse-phase HPLC retention times .

- pKa : Potentiometric titration in aqueous-organic mixtures (e.g., water:methanol) provides accurate values for the amine group (~9–10) .

Q. What experimental designs are recommended for studying its metabolic stability in pharmacokinetic studies?

- In vitro : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated oxidation. Monitor degradation via LC-MS/MS over 60–120 minutes .

- In vivo : Administer the compound (e.g., 10 mg/kg IV/PO) in rodent models, with plasma sampling at 0, 1, 2, 4, 8, and 24 hours. Compare AUC and half-life with structurally similar amines (e.g., N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide) .

Q. How can computational modeling predict this compound’s binding to biological targets?

Molecular docking (e.g., AutoDock Vina) against serotonin or adrenergic receptors (common targets for phenoxyalkylamines) can identify key interactions:

- The benzyl group may occupy hydrophobic pockets.

- The phenoxy oxygen could form hydrogen bonds with residues like Ser193 in 5-HT₂A . Validate predictions with SPR (surface plasmon resonance) or radioligand binding assays .

Data Contradiction and Methodological Challenges

Q. How to address conflicting bioactivity data in different assay systems?

For example, if the compound shows high potency in cell-free enzyme assays but low activity in cell-based models:

- Check membrane permeability using Caco-2 cell monolayers .

- Assess efflux transporter involvement (e.g., P-gp) via inhibition assays with verapamil .

- Modify the structure (e.g., add polar groups) to improve cellular uptake while retaining target affinity .

Q. What analytical methods distinguish degradation products during stability studies?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- LC-HRMS : Identify degradation products (e.g., oxidized phenoxy groups or N-dealkylation) with accurate mass (<5 ppm error) .

- NMR tracking : Compare degraded samples to parent compound spectra to pinpoint structural changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.